molecular formula C4H6BN3O2 B8725043 (4-Aminopyrimidin-5-yl)boronic acid

(4-Aminopyrimidin-5-yl)boronic acid

Cat. No.: B8725043
M. Wt: 138.92 g/mol
InChI Key: BTODFLBMNZUMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminopyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C4H6BN3O2 and its molecular weight is 138.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H6BN3O2

Molecular Weight

138.92 g/mol

IUPAC Name

(4-aminopyrimidin-5-yl)boronic acid

InChI

InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H,(H2,6,7,8)

InChI Key

BTODFLBMNZUMKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1N)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vial was added 5-bromopyrimidin-4-amine (0.200 g, 1.149 mmol), bis(pinacolato)diboron (0.438 g, 1.724 mmol), and potassium acetate (0.338 g, 3.45 mmol). The vial was capped with a rubber septum and then evacuated and backfilled with N2. Dioxane (0.120 ml) was added via syringe through the septum. The reaction mixture was sparged with N2, then PdCl2(dppf).CH2Cl2 (0.042 g, 0.057 mmol) was added. The septum was then replaced with a Teflon screw valve and the vial was sealed. The reaction mixture was heated at 105° C. in a metal pie block. After 18 h, reaction mixture was allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with EtOAc. The filtrate was concentrated to afford a brown solid. MS (ESI): m/z=140.0 [M+H]+ HPLC Peak ret. T=0.24 minutes was product (HPLC conditions: Column:Luna C18 4.6×30 mm 3 u A:10:90 H2O:ACN NH4OAc/B:10:90 H2O:ACN NH4OAc; 0%-95% B in 2 min; 4 mL/min flow).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.338 g
Type
reactant
Reaction Step One
Quantity
0.042 g
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ACN NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ACN NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a vial was added 5-bromopyrimidin-4-amine (0.200 g, 1.149 mmol), bis(pinacolato)diboron (0.438 g, 1.724 mmol), and potassium acetate (0.338 g, 3.45 mmol). The vial was capped with a rubber septum and then evacuated and backfilled with N2. Dioxane (volume: 0.120 ml) was added via syringe through the septum. The reaction mixture was sparged with N2, then 1,1′-bis(diphenylphosphino) ferrocenedichloropalladium(II) dichloromethane complex (0.042 g, 0.057 mmol) was added. The septum was then replaced with a Teflon screw valve and the vial sealed. The reaction mixture was heated at 105° C. in a metal pie block. After 18 h, the reaction mixture was allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with EtOAc. The filtrate was concentrated to afford a brown solid. The crude material was used without further purification. MS (ESI): m/z=140.0 [M+H]+. HPLC Peak tr=0.24 minutes. HPLC conditions: Column:Luna C18 4.6×30 mm 3u A:10:90 H2O:ACN NH4OAc/B:10:90 H2O:ACN NH4OAc; 0%-95% B in 2 min; 4 mL/min flow.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.338 g
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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